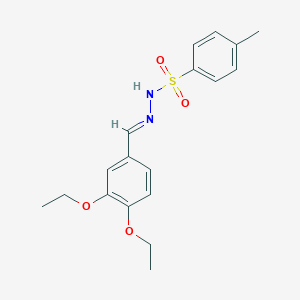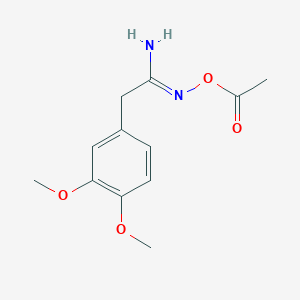![molecular formula C17H12Cl2N2O3S B5909232 N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B5909232.png)
N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide, also known as DBS, is a chemical compound that has gained attention due to its potential use in scientific research. This compound is a hydrazide derivative that has been synthesized and studied for its biological and physiological effects.
Mécanisme D'action
N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide acts as a fluorescence probe by reacting with ROS to form a fluorescent compound. The fluorescence intensity of N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide is proportional to the amount of ROS present in the cell. This allows researchers to measure ROS levels in real-time and study their effects on cellular processes.
Biochemical and Physiological Effects:
N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide has been studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide as a fluorescence probe is its specificity for ROS. This allows researchers to measure ROS levels without interference from other cellular components. However, N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide has limitations in terms of its stability and sensitivity. It is sensitive to light and may degrade over time, leading to inaccurate measurements.
Orientations Futures
1. Further studies on the stability and sensitivity of N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide as a fluorescence probe.
2. Development of new derivatives of N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide with improved properties.
3. Investigation of the potential use of N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide in the treatment of oxidative stress-related diseases.
4. Exploration of the mechanism of action of N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide in inducing apoptosis in cancer cells.
5. Development of new methods for the synthesis of N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide and its derivatives.
Méthodes De Synthèse
The synthesis of N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide involves the condensation of 5-(2,4-dichlorophenyl)-2-furaldehyde and benzenesulfonyl hydrazide in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS play a crucial role in cellular signaling and are involved in various physiological processes. The ability of N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide to detect ROS in live cells makes it a valuable tool for studying the role of ROS in disease and aging.
Propriétés
IUPAC Name |
N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3S/c18-12-6-8-15(16(19)10-12)17-9-7-13(24-17)11-20-21-25(22,23)14-4-2-1-3-5-14/h1-11,21H/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIUPFMEJSEMLL-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5909155.png)
![4-{[4-(cyclopentyloxy)benzylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5909163.png)
![4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide](/img/structure/B5909168.png)


![4-methyl-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909188.png)

![methyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5909204.png)

![2-(4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909212.png)
![2-(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909219.png)
![2-(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909222.png)

![2-(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909246.png)